

Application Note: Quantification of Nitroxazepine and its Metabolites using LC-MS/MS

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Compound of Interest

Compound Name: Nitroxazepine

Cat. No.: B1221370

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Introduction

Nitroxazepine is a tricyclic antidepressant (TCA) that primarily acts as a serotonin-norepinephrine reuptake inhibitor.[1] Therapeutic drug monitoring (TDM) of **Nitroxazepine** and its principal metabolites is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing adverse effects. The major metabolites of **Nitroxazepine** include desmethyl-**nitroxazepine**, **nitroxazepine** N-oxide, and a carboxylic acid derivative.[2] This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of **Nitroxazepine** and its key metabolites in human plasma. This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and clinical trial monitoring.

Principle

The method employs a simple protein precipitation technique for sample extraction from plasma. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). Stable isotope-labeled internal standards are recommended for optimal accuracy and precision.

Quantitative Data Summary

The following tables summarize the predicted mass spectrometric parameters for the analysis of **Nitroxazepine** and its metabolites. Note: These parameters are predicted based on the known molecular weights and common fragmentation patterns of similar compounds and should be optimized on the specific instrument being used.

Table 1: Molecular Weights of Analytes

Compound	Chemical Formula	Molecular Weight (g/mol)
Nitroxazepine	C ₁₈ H ₁₉ N ₃ O ₄	341.36
Desmethyl-nitroxazepine	C ₁₇ H ₁₇ N ₃ O ₄	327.34
Nitroxazepine N-oxide	C ₁₈ H ₁₉ N ₃ O ₅	357.36
Nitroxazepine Carboxylic Acid	C ₁₅ H ₁₁ N ₃ O ₆	341.27

Table 2: Predicted LC-MS/MS MRM Transitions and Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Cone Voltage (V)	Collision Energy (eV)
Nitroxazepine	342.1	100.1 (Quantifier)	100	30	25
342.1	71.1 (Qualifier)	100	30	35	
Desmethyl-nitroxazepine	328.1	86.1 (Quantifier)	100	30	25
328.1	57.1 (Qualifier)	100	30	35	
Nitroxazepine N-oxide	358.1	342.1 ([M+H-16] ⁺)	100	35	20
358.1	100.1 (Qualifier)	100	35	30	
Nitroxazepine Carboxylic Acid (derivatized)	Dependent on derivatizing agent	Dependent on derivatizing agent	100	Optimize	Optimize
Internal Standard (e.g., Imipramine-d3)	284.2	89.1	100	30	28

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of **Nitroxazepine**, **desmethyl-nitroxazepine**, and **nitroxazepine N-oxide** from plasma.

- Materials:

- Human plasma (collected in EDTA or heparin tubes)
- Acetonitrile (HPLC grade) containing internal standard (e.g., 10 ng/mL Imipramine-d3)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge
- Procedure:
 - Pipette 100 µL of plasma sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.
 - Add 300 µL of cold acetonitrile containing the internal standard.
 - Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a clean autosampler vial.
 - Inject 5-10 µL of the supernatant into the LC-MS/MS system.

2. Sample Preparation for Carboxylic Acid Metabolite (with Derivatization)

Due to its high polarity, the carboxylic acid metabolite may require derivatization for optimal retention and sensitivity. This is a general protocol using a common derivatizing agent, 2-picolylamine (2-PA).

- Materials:
 - Plasma extract (supernatant from protein precipitation)
 - 2-Picolylamine (2-PA)
 - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- Pyridine
- Acetonitrile (HPLC grade)
- Water (LC-MS grade)
- Heating block or water bath
- Procedure:
 - Evaporate the supernatant from the protein precipitation step to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 50 µL of a 1:1 (v/v) mixture of acetonitrile and water.
 - Add 20 µL of 50 mM 2-PA in acetonitrile.
 - Add 20 µL of 50 mM EDC in acetonitrile containing 1% pyridine.
 - Vortex briefly and incubate at 60°C for 30 minutes.
 - After cooling to room temperature, add 100 µL of water.
 - Centrifuge at 14,000 rpm for 5 minutes.
 - Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Method

- Liquid Chromatography (LC) System:
 - Column: C18 reversed-phase column (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm)
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Flow Rate: 0.4 mL/min

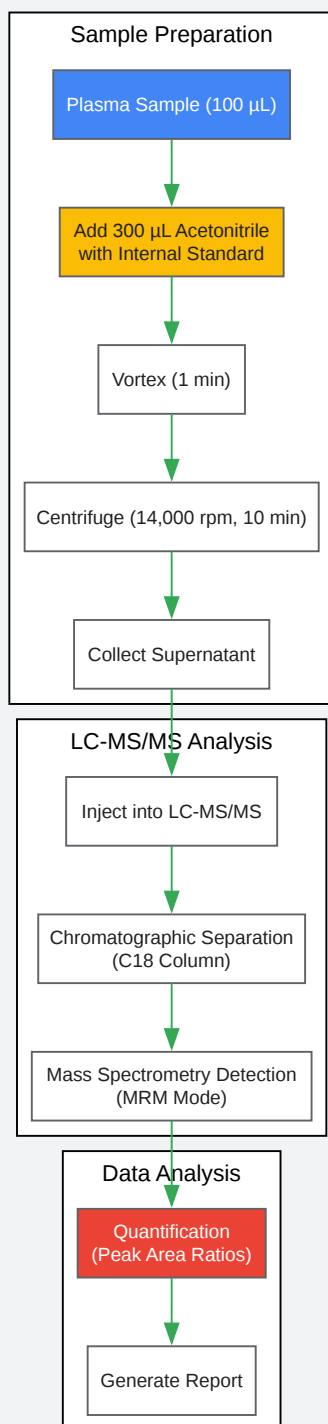
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Gradient Program:

Time (min)	% Mobile Phase B
0.0	10
1.0	10
5.0	90
6.0	90
6.1	10
8.0	10

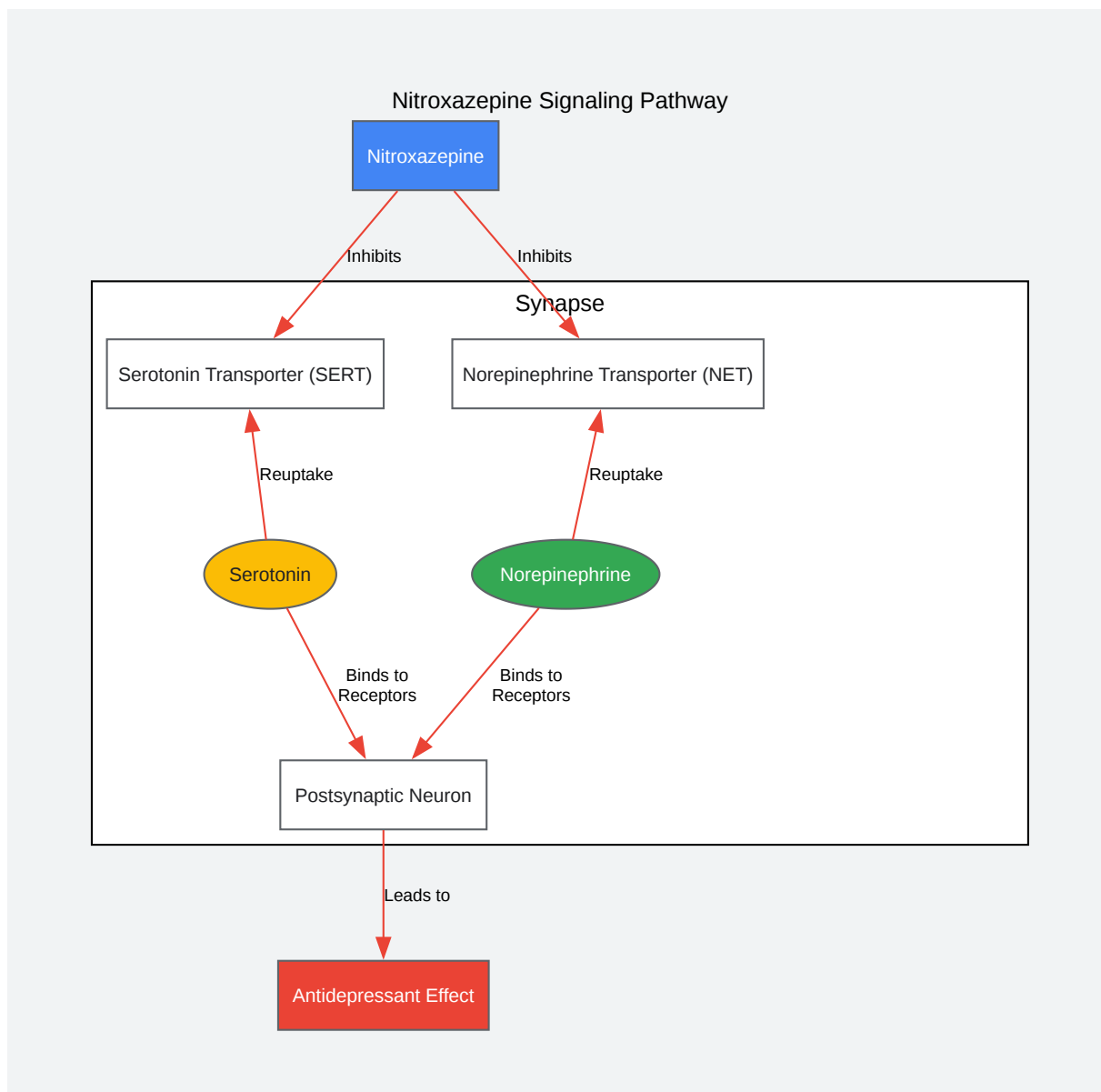
- Mass Spectrometry (MS) System:
 - Instrument: Triple Quadrupole Mass Spectrometer
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Desolvation Gas Flow: 800 L/hr
 - Cone Gas Flow: 50 L/hr
 - Collision Gas: Argon

Mandatory Visualizations

Experimental Workflow for Nitroxazepine Quantification

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Caption: Workflow for the quantification of **Nitroxazepine** and its metabolites.



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Caption: Simplified signaling pathway of **Nitroxazepine**'s antidepressant action.

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References

- 1. Nitroxazepine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
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